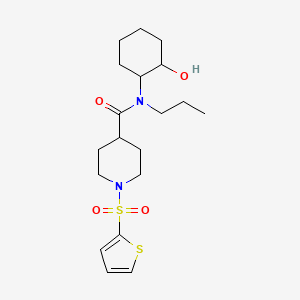

![molecular formula C19H22N2O4 B5578284 (1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)

(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a family of diazabicyclo nonanes, a class characterized by their bicyclic structure incorporating nitrogen atoms. These compounds are known for their versatile chemical properties and reactivity, allowing for a wide range of chemical transformations and applications in synthetic chemistry.

Synthesis Analysis

Synthesis of diazabicyclo nonanes and related compounds often involves complex organic synthesis strategies. For example, the sequential ‘condensation–iodolactonization’ reactions of bis(trimethylsilyloxy)ketene acetals with isoquinolines have been employed to prepare functionalized bicyclic nonanes (Ehsan Ullah et al., 2005). Additionally, cyclization of bis(silyl enol ethers) with quinazolines has been utilized to generate structurally similar compounds (V. Karapetyan et al., 2008).

Molecular Structure Analysis

The molecular structure of diazabicyclo nonanes is characterized by the presence of a bicyclic skeleton with nitrogen atoms in strategic positions, which significantly influences their chemical behavior. X-ray crystallography and NMR spectroscopy have been pivotal in elucidating their three-dimensional structures, demonstrating various conformational arrangements influenced by substituents and intramolecular interactions (M. J. Fernández et al., 1995).

Chemical Reactions and Properties

Diazabicyclo nonanes undergo a variety of chemical reactions, reflecting their rich chemical reactivity. For instance, they can participate in Mannich reactions to yield dinitro derivatives with potential for further functionalization (N. N. Yarmukhamedov et al., 2005). Moreover, the presence of nitrogen atoms allows for unique transformations, such as intramolecular Michael-type reactions, leading to structurally complex bicyclic systems (C. Harris, 1980).

科学的研究の応用

Synthesis and Receptor Affinity

One study details the synthesis of bicyclic σ receptor ligands, focusing on stereoisomeric alcohols and methyl ethers derived from glutamate. This synthesis involves Dieckmann cyclization and stereoselective reduction, leading to compounds with high σ1 receptor affinity. These compounds were investigated for their cell growth inhibition properties against human tumor cell lines, showing significant cytotoxic activity, particularly against the small cell lung cancer cell line A-427. The study suggests these compounds' potential in targeting specific cancer cell lines due to their receptor affinity and cytotoxic effects (Geiger et al., 2007).

Structural and Conformational Studies

Another area of research involves the structural and conformational analysis of diazabicyclononane derivatives. Studies have employed spectroscopy and X-ray diffraction to determine these compounds' conformations and structural properties. Understanding these aspects is crucial for designing compounds with desired biological activities and pharmacological properties (Gálvez et al., 1985).

Cytotoxicity and Biological Activity

Further research into the biological activity of novel bispidine derivatives highlights the synthesis of compounds with potential therapeutic applications. These studies involve synthesizing various diazabicyclo[3.3.1]nonan-9-one derivatives and evaluating their biological activities and toxicity. Such research underscores the importance of these compounds in developing new treatments for various diseases, demonstrating local anesthetic activity and low toxicity in pharmacological screenings (Malmakova et al., 2021).

特性

IUPAC Name |

(1S,5R)-3-(1,3-benzodioxole-5-carbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c22-18(13-4-6-16-17(7-13)25-11-24-16)20-9-14-3-5-15(10-20)21(19(14)23)8-12-1-2-12/h4,6-7,12,14-15H,1-3,5,8-11H2/t14-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUMLRQYIRZIMN-LSDHHAIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3CCC(C2=O)CN(C3)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3CC3)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5578205.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5578216.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5578223.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide](/img/structure/B5578232.png)

![{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5578246.png)

![N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5578248.png)

![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)

![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)

![1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5578297.png)

![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)